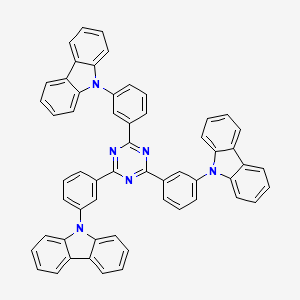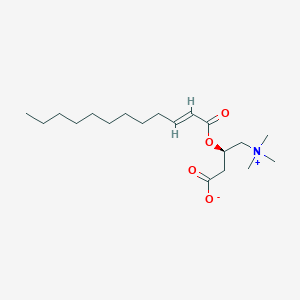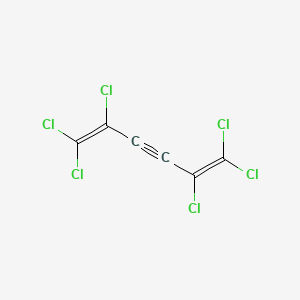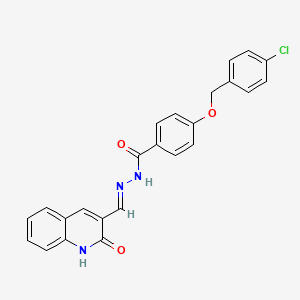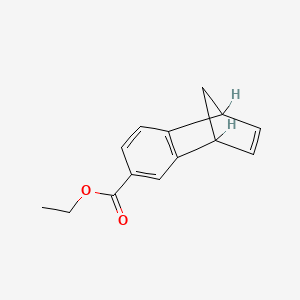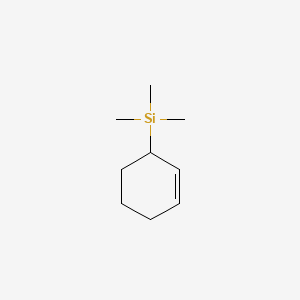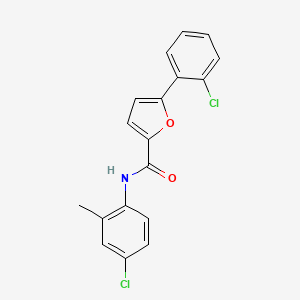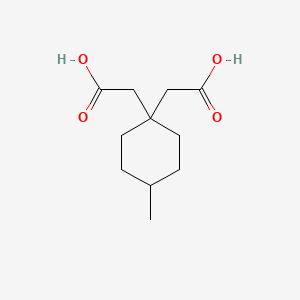
4-Methyl-1,1-cyclohexanediacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,1-cyclohexanediacetic acid is an organic compound with the molecular formula C11H18O4 It is a derivative of cyclohexane, featuring two carboxylic acid groups and a methyl group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,1-cyclohexanediacetic acid typically involves the hydrolysis of 1,1-cyclohexyl dicyanoamide followed by a decarboxylation reaction. The process can be summarized as follows:
Hydrolysis: 1,1-cyclohexyl dicyanoamide is subjected to hydrolysis, resulting in the formation of a paste.
Decarboxylation: The paste is then added to a sulfuric acid solution to carry out a decarboxylation reaction, yielding a crude product of this compound.
Refinement: The crude product is refined to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve additional steps to ensure higher yields and purity. For instance, the reaction mixture may be cooled, diluted with water, and extracted with methylisobutyl ketone (MIBK) to separate the organic and aqueous phases. The organic phase is then washed, distilled, and filtered to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-1,1-cyclohexanediacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The methyl group and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-1,1-cyclohexanediacetic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,1-cyclohexanediacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an intermediate in the synthesis of bioactive compounds, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1,1-Cyclohexanediacetic acid: A similar compound with two carboxylic acid groups but without the methyl group.
1,1-Cyclohexanediacetic acid monoamide:
Uniqueness: 4-Methyl-1,1-cyclohexanediacetic acid is unique due to the presence of the methyl group, which can influence its reactivity and interactions compared to its non-methylated counterparts.
Propiedades
Número CAS |
85179-91-5 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2-[1-(carboxymethyl)-4-methylcyclohexyl]acetic acid |
InChI |
InChI=1S/C11H18O4/c1-8-2-4-11(5-3-8,6-9(12)13)7-10(14)15/h8H,2-7H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
OUPWULBQQGPQFX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B11942008.png)

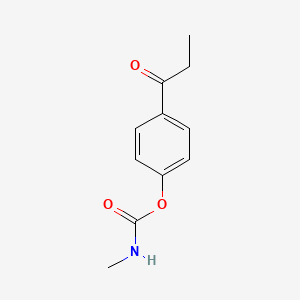
methanone](/img/structure/B11942024.png)
